1-(2-Amino-5-methoxyphenyl)-2-methylpropan-1-one
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Overview
Description
1-(2-Amino-5-methoxyphenyl)-2-methylpropan-1-one is an organic compound with a complex structure that includes an amino group, a methoxy group, and a methylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-methoxyphenyl)-2-methylpropan-1-one typically involves multiple steps. One common method starts with the protection of the amino group in the precursor compound, followed by a series of reactions to introduce the methoxy and methylpropanone groups. The final step usually involves deprotection to yield the target compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, industrial methods often incorporate purification steps, such as crystallization or chromatography, to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-methoxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
1-(2-Amino-5-methoxyphenyl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development for specific diseases, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-methoxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group may participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-5-methoxyphenyl)ethanone: Similar structure but with an ethanone backbone instead of methylpropanone.
1-(2-Amino-5-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains additional methoxy groups and a tetrahydroisoquinoline structure
Uniqueness
1-(2-Amino-5-methoxyphenyl)-2-methylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
166973-19-9 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-(2-amino-5-methoxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H15NO2/c1-7(2)11(13)9-6-8(14-3)4-5-10(9)12/h4-7H,12H2,1-3H3 |
InChI Key |
FTFRELRYHTZXSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(C=CC(=C1)OC)N |
Origin of Product |
United States |
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